(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS No.: 959241-61-3

Cat. No.: VC3366105

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959241-61-3 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) |

| Standard InChI Key | WUUIYXLJVZVXHC-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O |

| Canonical SMILES | CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

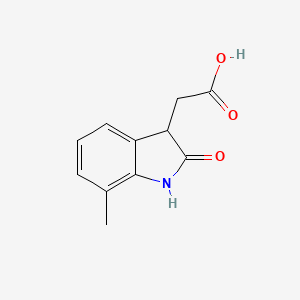

(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid features an oxindole core scaffold with specific substitutions. The compound contains a methyl group at the 7-position of the indole ring system and an acetic acid moiety attached to the 3-position. This structural arrangement contributes to its unique chemical and biological properties. The molecule contains an indole ring system with a carbonyl group at position 2, creating the oxindole framework that serves as the foundation for numerous biologically active compounds .

Physical and Chemical Properties

The compound is characterized by several key properties that define its behavior in chemical and biological systems:

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 959241-61-3 |

| Classification | Heterocyclic Building Block |

| Purity | Reagent grade (commercial) |

The molecular structure contains three oxygen atoms and one nitrogen atom, providing multiple sites for hydrogen bonding and other intermolecular interactions. The presence of the carboxylic acid group confers acidic properties to the molecule, while the amide functionality contributes to its hydrogen bonding capabilities .

Synthesis and Preparation Methods

Laboratory Preparation Considerations

The compound is available commercially at reagent grade, indicating established synthesis protocols exist for its production. Laboratory synthesis would require appropriate safety measures due to the potential use of corrosive reagents and organic solvents. The purity of the final product can be assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Biological Activity and Applications

Pharmacological Profile

While specific pharmacological data for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is limited in the available literature, related oxindole derivatives have demonstrated diverse biological activities. Indole derivatives in general, including those with oxindole scaffolds, are known to possess various pharmacological properties that may be relevant to this specific compound.

Based on structural similarities with other indole derivatives, potential biological activities may include:

-

Enzyme inhibition properties

-

Receptor binding capabilities

-

Anti-inflammatory effects

-

Anticancer potential

-

Neurological activity

Structure-Activity Relationships

The position of substituents on the oxindole core significantly influences biological activity. The 7-methyl substitution pattern of this particular compound creates a unique electronic distribution and steric environment that differentiates it from positional isomers such as 5-methyl and 6-methyl variants mentioned in the literature .

This positioning affects how the molecule interacts with biological targets, potentially conferring specific binding affinities for certain receptors or enzymes. The acetic acid moiety at position 3 provides additional hydrogen bonding capabilities and acidic properties that can be crucial for biological activity.

Comparison with Related Compounds

Positional Isomers

Several positional isomers of the target compound have been reported, including:

| Compound | CAS Number | Position of Substitution |

|---|---|---|

| (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 959241-61-3 | 7-methyl |

| (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 938459-17-7 | 5-methyl |

| (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 959241-55-5 | 6-methyl |

These positional isomers differ only in the location of the methyl group on the aromatic ring, yet this variation can significantly impact their physicochemical properties and biological activities . Comparative studies of these isomers could provide valuable insights into how methyl group positioning affects molecular interactions with biological targets.

Related Structural Analogs

Beyond positional isomers, other structural analogs with different substitution patterns include:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| (6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 933752-43-3 | 6-fluoro and N1-methyl substitution |

| (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | 1018295-36-7 | 2-methyl substitution and different arrangement of the acid moiety |

These analogs demonstrate the chemical diversity possible within this general molecular framework . Each substitution pattern creates a unique electronic and steric environment that can substantially alter the compound's biological interaction profile.

Research Applications

Pharmaceutical Research

(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and similar oxindole derivatives have potential applications in pharmaceutical research as:

-

Building blocks for medicinal chemistry programs

-

Lead compounds for drug discovery initiatives

-

Pharmacophore templates for structure-activity relationship studies

-

Research tools for investigating biological pathways

The heterocyclic nature of the compound makes it particularly valuable for medicinal chemistry efforts focused on developing CNS-active compounds, as the indole scaffold appears in numerous neurotransmitters and psychoactive compounds.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves several important functions:

-

Intermediate in multi-step syntheses of more complex molecules

-

Model compound for developing new synthetic methodologies

-

Substrate for studying stereoselective transformations

-

Platform for investigating new coupling reactions

The presence of multiple functional groups (carboxylic acid, amide, aromatic ring) provides diverse opportunities for further chemical transformations, making it a valuable building block in organic synthesis.

Analytical Characterization

Chromatographic Behavior

The compound would exhibit chromatographic properties influenced by both its aromatic character and the presence of the carboxylic acid group. These properties are important for analysis and purification:

-

HPLC retention influenced by the moderate polarity, with shorter retention times on reverse-phase columns compared to more lipophilic analogs

-

TLC visualization possible using UV detection due to the aromatic indole system

-

Acid-base extraction techniques useful for purification due to the carboxylic acid functionality

Future Research Directions

Structure Optimization

Future research could focus on systematic structural modifications to optimize properties and biological activities:

-

Introduction of additional substituents at various positions of the indole ring

-

Modification of the acetic acid moiety to create esters, amides, or other carboxylic acid derivatives

-

Exploration of conformational constraints to enhance binding to specific biological targets

-

Development of labeled analogs for mechanistic studies

Emerging Applications

Potential emerging applications for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its derivatives include:

-

Development of targeted enzyme inhibitors

-

Creation of photo-responsive materials based on the indole chromophore

-

Application in chemical biology as molecular probes

-

Utilization in asymmetric synthesis as chiral building blocks

Continued research into the fundamental properties and applications of this compound will likely reveal additional opportunities for its utilization in both research and applied contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume